7-Iodo-5-methylindoline-2,3-dione
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Overview
Description
7-Iodo-5-methylindoline-2,3-dione is a derivative of indoline, a significant heterocyclic compound. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of an iodine atom at the 7th position and a methyl group at the 5th position in the indoline-2,3-dione structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5-methylindoline-2,3-dione typically involves the iodination of 5-methylindoline-2,3-dione. One common method is the electrophilic substitution reaction where iodine is introduced to the indoline ring. The reaction is usually carried out in the presence of an oxidizing agent such as iodic acid (HIO3) or iodine monochloride (ICl) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-5-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Iodo-5-methylindoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Iodo-5-methylindoline-2,3-dione involves its interaction with various molecular targets and pathways. The iodine atom enhances the compound’s ability to form halogen bonds, which can influence its binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylindoline-2,3-dione: Lacks the iodine atom, resulting in different chemical and biological properties.
7-Methylindoline-2,3-dione: Similar structure but with a methyl group instead of an iodine atom at the 7th position.
Indoline-2,3-dione: The parent compound without any substituents at the 5th or 7th positions.
Uniqueness
The presence of the iodine atom in 7-Iodo-5-methylindoline-2,3-dione imparts unique chemical reactivity and biological activity compared to its non-iodinated counterparts. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-iodo-5-methyl-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJSHZMMLXJRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)I)NC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571443 |
Source
|
Record name | 7-Iodo-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208592-53-4 |
Source
|
Record name | 7-Iodo-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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